2-(4-NITROPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE
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Overview
Description
2-(4-NITROPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE is a complex organic compound that features a nitrophenyl group, a phenylpropenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps:
Formation of the nitrophenyl group: This can be achieved through nitration of a suitable aromatic precursor.
Introduction of the phenylpropenyl group: This step often involves a Heck reaction, where a phenyl halide reacts with an alkene in the presence of a palladium catalyst.
Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Coupling reactions: The final step involves coupling the nitrophenyl and phenylpropenyl groups with the piperazine ring under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo further oxidation to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The compound can participate in various coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Coupling: Palladium catalysts with appropriate ligands.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Coupling: Larger, more complex organic molecules.
Scientific Research Applications
2-(4-NITROPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into drug-receptor interactions and metabolic pathways.
Industrial Applications: The compound can be used in the synthesis of advanced polymers and other materials with specialized functions.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-NITROPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE shares similarities with other nitrophenyl and piperazine-containing compounds, such as:
- 2-(4-NITROPHENYL)-1-PIPERAZINO-ETHANONE
- 1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-(4-NITROPHENYL)ETHANONE
Uniqueness
- The unique combination of the nitrophenyl, phenylpropenyl, and piperazine groups in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and specificity.
Properties
IUPAC Name |
2-(4-nitrophenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-21(17-19-8-10-20(11-9-19)24(26)27)23-15-13-22(14-16-23)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTCCXVIZMFBSW-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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